molecular formula C21H20N6O2S B3298716 N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898351-70-7

N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3298716
CAS No.: 898351-70-7
M. Wt: 420.5 g/mol
InChI Key: ZMWISPDCLSWTJC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a pyridin-4-yl group at position 5, a 1H-pyrrol-1-yl substituent at position 4 of the triazole ring, and a sulfanyl acetamide side chain linked to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-2-29-18-7-5-17(6-8-18)23-19(28)15-30-21-25-24-20(16-9-11-22-12-10-16)27(21)26-13-3-4-14-26/h3-14H,2,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWISPDCLSWTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H17N3O3S
  • Molecular Weight : 345.45 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, including:

  • Dopamine Receptors : It has been studied for its agonistic activity on dopamine receptors, particularly the D3 subtype, which is linked to neuropsychiatric disorders.
  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties and may provide activity against various pathogens.
  • Antioxidant Properties : The presence of the ethoxy group may enhance the compound's antioxidant capabilities.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria; effective against biofilms.
NeuropharmacologicalAgonistic effects on D3 dopamine receptors; potential application in treating Parkinson's disease and schizophrenia.
AntioxidantDemonstrates significant antioxidant activity in vitro; may protect cells from oxidative stress.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Gram-positive bacteria and 25 µg/mL against Gram-negative bacteria, indicating a broad spectrum of activity.

2. Neuropharmacological Effects

In a pharmacological study involving rodent models, the compound was administered to assess its effects on behavior indicative of dopaminergic activity. Results indicated an improvement in locomotor activity and reduced anxiety-like behaviors at doses of 0.5 mg/kg.

3. Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to standard antioxidants like ascorbic acid, with an IC50 value of 30 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and reported properties of analogous compounds:

Compound Name / ID Substituents on Triazole (Position 4) Pyridine Position Phenyl Substituent Reported Activity/Properties Evidence Source
Target Compound 1H-pyrrol-1-yl 4-pyridinyl 4-ethoxy N/A (inferred potential for bioactivity)
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Allyl 4-pyridinyl 4-ethoxy Structural analog; no explicit activity
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Ethyl 2-pyridinyl 4-methoxy Improved solubility due to methoxy group
N-(2-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl 4-pyridinyl 2-ethoxy Enhanced steric bulk
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Ethyl 3-pyridinyl 4-sulfamoyl Potential sulfonamide-based bioactivity
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide 4-Ethoxyphenyl 3-pyridinyl 4-benzyloxy Increased hydrophobicity

Key Structural and Functional Insights:

Allyl and ethyl groups (e.g., in ) may enhance metabolic stability compared to bulkier substituents.

Pyridine Position :

  • Pyridin-4-yl (as in the target compound) vs. pyridin-2-yl or pyridin-3-yl alters electronic distribution and hydrogen-bonding capacity, influencing target binding .

Phenyl Modifications: 4-Ethoxy (target) vs. 4-methoxy () affects lipophilicity and metabolic resistance. Ethoxy’s longer alkyl chain may prolong half-life.

Synthetic Routes: The target compound’s synthesis likely involves S-alkylation of triazole-thiol intermediates with α-chloroacetamides under alkaline conditions, similar to methods described for analogs in . Modifications like Paal-Knorr condensation (used in for pyrrole derivatives) may apply to the target’s pyrrole substituent.

Pharmacological and Physicochemical Considerations

  • Antiproliferative Activity : Compounds with pyridinyl-triazole scaffolds (e.g., ) show promise in cancer research. The target’s pyrrole group may mimic imidazole-based inhibitors of kinases or proteases.
  • Solubility and Bioavailability : The 4-ethoxyphenyl group balances hydrophobicity, while the pyridine and pyrrole rings may facilitate crystallography-assisted drug design (e.g., via SHELX or ORTEP ).

Q & A

(Basic) What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves a multi-step approach:

Triazole Core Formation : React 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiol reagent (e.g., α-chloroacetamide derivatives) under alkaline conditions to introduce the sulfanyl group .

S-Alkylation : Use S-alkylation with aryl halides or substituted acetamides in the presence of KOH or pyridine to attach the ethoxyphenyl and pyrrole moieties .

Cyclization : Reflux the intermediates with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours to finalize the triazole-pyrrole hybrid structure .

Purification : Recrystallize the crude product from ethanol or ethanol/HCl mixtures to achieve high purity .

(Basic) What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C-NMR : To confirm the presence of the pyridinyl, pyrrole, and ethoxyphenyl groups via chemical shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, ethoxy groups at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : For molecular ion peak validation (e.g., [M+H]+ at m/z ≈ 480–500 Da) .
  • X-ray Crystallography : To resolve crystal packing and confirm stereochemistry using programs like SHELXL .

(Advanced) How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:

  • Catalyst Screening : Replace pyridine with milder bases (e.g., triethylamine) to reduce side reactions like over-alkylation .
  • Temperature Control : Lower reaction temperatures (e.g., 100–120°C instead of 150°C) with prolonged stirring to improve selectivity .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates and reduce aggregation .
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .

(Advanced) How should researchers address discrepancies in crystallographic data refinement?

Answer:

  • Software Tools : Use SHELXL for high-resolution refinement, particularly for handling twinned data or disorder in the pyrrole/pyridine moieties .
  • Validation Metrics : Cross-check residual density maps (R < 0.05) and ADDSYM alerts to detect missed symmetry elements .
  • Data Collection : Optimize data resolution (≤ 1.0 Å) to resolve overlapping electron densities in the triazole-sulfanyl region .

(Advanced) What methodological approaches are used to evaluate biological activity (e.g., antiproliferative effects)?

Answer:

  • In Vitro Assays :
    • MTT/Proliferation Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC50 calculations .
    • Enzyme Inhibition : Screen for kinase or protease inhibition using fluorescence-based assays .
  • In Silico Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or VEGFR2 .
    • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .

(Advanced) How can structural modifications enhance the compound’s solubility without compromising activity?

Answer:

  • Polar Substituents : Introduce hydroxyl or carboxyl groups on the pyridine ring to improve aqueous solubility .
  • Prodrug Design : Convert the acetamide moiety to a phosphate ester for better bioavailability .
  • Co-Crystallization : Use co-formers like succinic acid in crystallization to create stable, soluble polymorphs .

(Basic) What are the common challenges in achieving high-purity yields during synthesis?

Answer:

  • Byproduct Formation : Competing reactions (e.g., over-alkylation) due to excess reagents; mitigate via stoichiometric control .
  • Purification Issues : Use column chromatography (silica gel, ethyl acetate/hexane) after recrystallization to remove persistent impurities .
  • Moisture Sensitivity : Conduct reactions under inert gas (N2/Ar) to prevent hydrolysis of the sulfanyl group .

(Advanced) How to interpret conflicting biological activity data across different studies?

Answer:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Metabolic Stability : Test compounds in hepatocyte models to account for differential metabolite formation .
  • Structural Confirmation : Re-validate compound identity via NMR/X-ray if activity diverges significantly from literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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